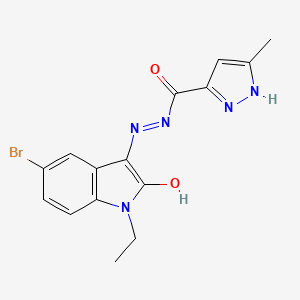![molecular formula C19H21N5O B6136446 6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6136446.png)
6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one, commonly referred to as PPM1, is a synthetic compound that has gained significant attention in scientific research. PPM1 has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用機序
PPM1 functions as a protein phosphatase inhibitor, which means it inhibits the activity of protein phosphatases. Protein phosphatases are enzymes that remove phosphate groups from proteins, which is a critical step in regulating cellular processes. By inhibiting the activity of protein phosphatases, PPM1 can regulate various cellular processes, including cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PPM1 has been found to have various biochemical and physiological effects. In vitro studies have shown that PPM1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPM1 has also been found to regulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In vivo studies have shown that PPM1 can reduce tumor growth in animal models. PPM1 has also been found to play a critical role in regulating embryonic development.
実験室実験の利点と制限
PPM1 has several advantages as a research tool. It is a potent inhibitor of protein phosphatases, making it an ideal tool for studying the role of protein phosphatases in cellular processes. PPM1 is also highly specific, meaning it only inhibits a specific type of protein phosphatase. However, PPM1 has some limitations as a research tool. It is highly toxic, making it challenging to work with in lab experiments. PPM1 also has limited solubility, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for PPM1 research. One potential direction is to explore the use of PPM1 as a potential drug target for the treatment of cancer. Another potential direction is to investigate the role of PPM1 in regulating other cellular processes, such as DNA repair and immune response. Additionally, future research could focus on developing new PPM1 inhibitors with improved solubility and reduced toxicity. Overall, PPM1 has significant potential as a research tool and a potential drug target, making it an exciting area of research for the future.
合成法
PPM1 can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the use of pyridine, piperidine, and pyrrole derivatives. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
PPM1 has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, PPM1 has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In drug discovery, PPM1 has been explored as a potential target for the development of new drugs. In biochemistry, PPM1 has been found to play a crucial role in regulating various cellular processes, including cell division and differentiation.
特性
IUPAC Name |
4-[1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19-12-17(21-14-22-19)15-6-10-23(11-7-15)13-16-4-3-9-24(16)18-5-1-2-8-20-18/h1-5,8-9,12,14-15H,6-7,10-11,13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNVWCQMPBMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)CC3=CC=CN3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B6136373.png)
![N-(2,5-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6136380.png)
![2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6136382.png)

![2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride](/img/structure/B6136392.png)
![(2,2-dimethyltetrahydro-2H-pyran-4-yl){[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amine](/img/structure/B6136397.png)
![1'-benzyl-N-[2-(4-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6136399.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6136419.png)
![N-benzyl-N-[2-(dimethylamino)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136432.png)
![6-(3-fluorophenyl)-N-[2-(2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136442.png)
![tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B6136454.png)
![1-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6136457.png)
![N~2~-cyano-N~1~,N~1~-diethyl-N~2~-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B6136459.png)